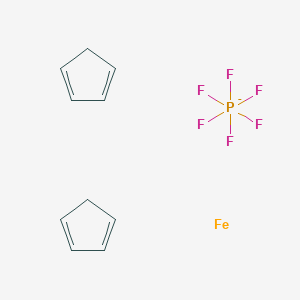
Cyclopenta-1,3-diene;iron;hexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopenta-1,3-diene;iron;hexafluorophosphate is an organometallic compound that features a cyclopentadienyl ligand bound to an iron center, with hexafluorophosphate as the counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopenta-1,3-diene;iron;hexafluorophosphate can be synthesized through the reaction of cyclopenta-1,3-diene with iron(II) chloride in the presence of hexafluorophosphoric acid. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound involves the large-scale reaction of cyclopenta-1,3-diene with iron(II) chloride, followed by the addition of hexafluorophosphoric acid. The reaction mixture is then subjected to distillation and crystallization processes to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopenta-1,3-diene;iron;hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) complexes.
Reduction: It can be reduced to form iron(I) complexes.
Substitution: Ligand substitution reactions can occur, where the cyclopentadienyl ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often require the presence of strong nucleophiles or electrophiles.
Major Products Formed
Oxidation: Iron(III) complexes with various ligands.
Reduction: Iron(I) complexes.
Substitution: New organometallic complexes with different ligands.
Aplicaciones Científicas De Investigación
Cyclopenta-1,3-diene;iron;hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Investigated for its potential role in biological systems as a model for iron-containing enzymes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a precursor for other organometallic compounds.
Mecanismo De Acción
The mechanism of action of cyclopenta-1,3-diene;iron;hexafluorophosphate involves the interaction of the iron center with various substrates. The iron center can undergo redox reactions, facilitating the transfer of electrons and promoting catalytic activity. The cyclopentadienyl ligand stabilizes the iron center and enhances its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopentadienyliron dicarbonyl dimer
- Ferrocene
- Cyclopentadienylmanganese tricarbonyl
Uniqueness
Cyclopenta-1,3-diene;iron;hexafluorophosphate is unique due to the presence of the hexafluorophosphate counterion, which imparts distinct solubility and stability properties. Additionally, the compound’s ability to undergo various redox and substitution reactions makes it a versatile reagent in organometallic chemistry.
Propiedades
Fórmula molecular |
C10H12F6FeP- |
|---|---|
Peso molecular |
333.01 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;iron;hexafluorophosphate |
InChI |
InChI=1S/2C5H6.F6P.Fe/c2*1-2-4-5-3-1;1-7(2,3,4,5)6;/h2*1-4H,5H2;;/q;;-1; |
Clave InChI |
AMKURRVTUWATIW-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC=C1.C1C=CC=C1.F[P-](F)(F)(F)(F)F.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Phenylmethoxy-4-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B13395167.png)
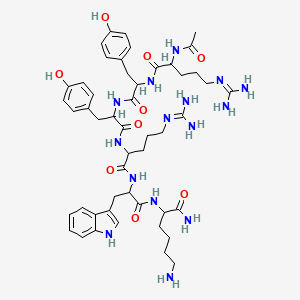
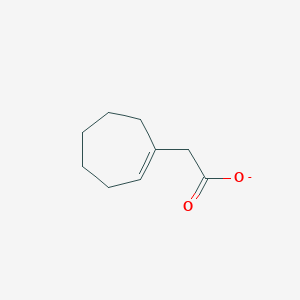

![2-Amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid;hydrochloride](/img/structure/B13395183.png)
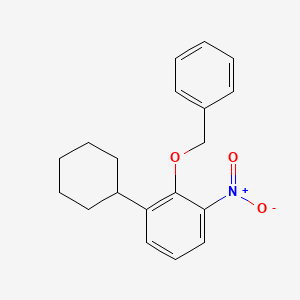
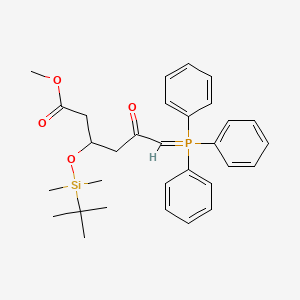
![1-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13395193.png)
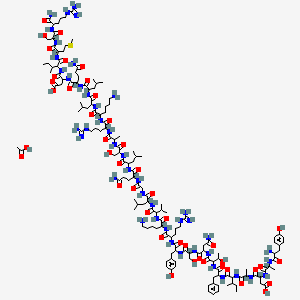
![[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15S)-4,9,11,12,15-pentaacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.0^{3,10.0^{4,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13395203.png)
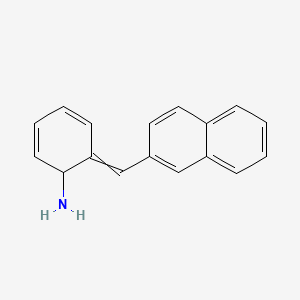
![methanesulfonic acid;2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine](/img/structure/B13395228.png)
![Acetic acid;2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid](/img/structure/B13395233.png)

